2-(2-Bromoethoxy)-2-methylpropane

Descripción general

Descripción

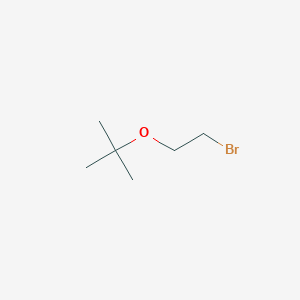

2-(2-Bromoethoxy)-2-methylpropane is an organic compound with the molecular formula C6H13BrO. It is a colorless to light yellow liquid that is soluble in organic solvents. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for preparing 2-(2-Bromoethoxy)-2-methylpropane involves the reaction of 2-chloroethanol with hydrobromic acid. The specific steps are as follows:

- Add 2-chloroethanol to a solvent containing hydrobromic acid, such as diethyl ether or dimethylformamide.

- Add excess hydrobromic acid to further promote the reaction.

- Allow the reaction to proceed under appropriate conditions for several hours until completion.

- Purify the obtained product by distillation .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Bromoethoxy)-2-methylpropane undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are used to promote elimination reactions.

Major Products Formed

Nucleophilic Substitution: The major products are ethers, thioethers, or amines, depending on the nucleophile used.

Elimination Reactions: The major products are alkenes.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Reactions

2-(2-Bromoethoxy)-2-methylpropane is commonly used as an intermediate for synthesizing a variety of organic compounds. It participates in nucleophilic substitution reactions where the bromine atom can be replaced by other nucleophiles, leading to the formation of ethers, thioethers, or amines . The compound's reactivity allows it to serve as a building block for pharmaceuticals and agrochemicals.

Table 1: Common Reactions Involving this compound

| Reaction Type | Typical Conditions | Major Products Formed |

|---|---|---|

| Nucleophilic Substitution | Polar aprotic solvents (e.g., DMSO) | Ethers, Thioethers, Amines |

| Elimination Reactions | Strong bases (e.g., KtBuO) | Alkenes |

Biological Applications

Modification of Biomolecules

In biological research, this compound can be utilized for the modification of biomolecules. Its ability to introduce bromine into various substrates makes it useful in the synthesis of bioactive compounds that may exhibit therapeutic properties .

Case Study: Synthesis of Anticonvulsant Compounds

Research has demonstrated that derivatives of this compound can be synthesized to develop novel anticonvulsant agents. For instance, compounds derived from this intermediate have been evaluated for their efficacy in treating neuropathic pain, showcasing potential dual antiseizure and analgesic activities .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its properties as a cavity solvent facilitate the extraction of fullerenes and metal ions from crystals, making it valuable in materials science and nanotechnology .

Table 2: Industrial Uses of this compound

Mecanismo De Acción

The mechanism of action of 2-(2-Bromoethoxy)-2-methylpropane primarily involves nucleophilic substitution reactions. The bromine atom acts as a good leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This mechanism is commonly utilized in organic synthesis to create a variety of compounds .

Comparación Con Compuestos Similares

Similar Compounds

1-Bromo-2-(2-methoxyethoxy)ethane: Similar in structure but contains a methoxy group instead of a methyl group.

2-(2-Bromoethoxy)tetrahydro-2H-pyran: Contains a tetrahydropyran ring instead of a methyl group.

Uniqueness

2-(2-Bromoethoxy)-2-methylpropane is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its versatility as an intermediate in organic synthesis makes it valuable in multiple scientific and industrial applications .

Actividad Biológica

2-(2-Bromoethoxy)-2-methylpropane, with the CAS number 5853-76-9, is an organic compound known for its diverse applications in organic synthesis and biological studies. This compound features a bromine atom and an ethoxy group attached to a tert-butyl structure, which contributes to its unique reactivity and biological interactions.

- Molecular Formula : C5H11BrO

- Appearance : Clear, colorless to yellow-brown liquid

- Density : Slightly denser than water

- Boiling Point : Approximately 72 °C

- Flash Point : Between 64 - 73 °F

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its role in biochemical pathways and its potential therapeutic applications. Key findings include its effects on enzyme activity, cell stability, and interactions with nucleosides.

Enzyme Inhibition

Research indicates that this compound is involved in the synthesis of chalcone derivatives, which exhibit inhibitory activity on α-glucosidase. Among synthesized compounds, two demonstrated significant inhibition of this enzyme, while others increased its activity. This suggests that the compound may have potential applications in managing conditions like diabetes by modulating glucose metabolism.

Ion Channel Interaction

The compound has demonstrated ion channel inhibition properties. It binds to hydrophobic cavities within ion channels, preventing ion flow and leading to decreased membrane potential. This mechanism can destabilize cellular membranes, potentially resulting in cell death . Such properties could be relevant in developing treatments for diseases characterized by dysfunctional ion channels.

The primary mechanism of action for this compound appears to involve nucleophilic substitution reactions due to the presence of the bromide group. Notably, it induces deadenylation of adenine-based nucleosides, significantly altering their normal functions. This alteration can influence various downstream biological processes, including cellular signaling and metabolism.

Study on Chalcone Derivatives

In a study focusing on the synthesis of chalcone derivatives using this compound, researchers found that certain derivatives exhibited notable inhibitory effects on α-glucosidase. The results highlighted the potential of these derivatives as therapeutic agents for managing blood sugar levels in diabetic patients.

Ion Channel Binding Studies

Another investigation into the ion channel inhibition properties revealed that this compound effectively binds to specific ion channels, leading to reduced cellular stability. This study emphasized the compound's potential role in developing drugs targeting ion channel-related disorders .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-(2-bromoethoxy)-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BrO/c1-6(2,3)8-5-4-7/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNDTAIPYOTMLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70493925 | |

| Record name | 2-(2-Bromoethoxy)-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70493925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5853-76-9 | |

| Record name | 2-(2-Bromoethoxy)-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70493925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-bromoethoxy)-2-methylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.